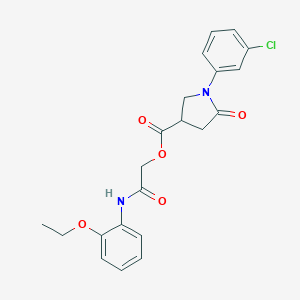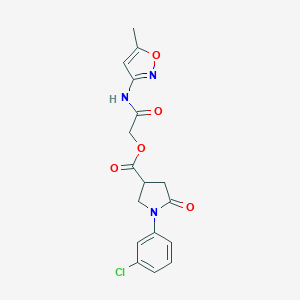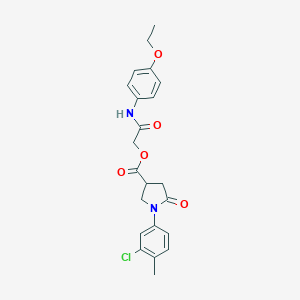![molecular formula C16H16ClNO4 B270974 N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270974.png)
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the 1980s by Pfizer as part of a program to develop new analgesics. However, it was later found to have potent psychoactive effects and has since been classified as a Schedule I controlled substance in the United States.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as an agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide leads to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and other physiological processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to produce a wide range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been shown to have analgesic and anti-inflammatory effects, as well as effects on appetite, metabolism, and cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoids on the CB1 receptor with a high degree of specificity. However, one limitation is its classification as a controlled substance, which can make it difficult to obtain and use in certain jurisdictions.
Direcciones Futuras
There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide and other synthetic cannabinoids. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and safety profiles. Another area of interest is the study of the endocannabinoid system and its role in various disease states, including pain, inflammation, and neurodegenerative disorders. Additionally, there is growing interest in the use of cannabinoids as therapeutic agents for a wide range of conditions, including epilepsy, cancer, and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, starting with the reaction of 2,4-dichloroacetophenone with methyl magnesium bromide to form 2-methoxy-4-methyl-5-(2,4-dichlorophenyl)-3-furanone. This compound is then reacted with cyclopentadiene in the presence of a Lewis acid catalyst to form the diene adduct. The adduct is then hydrogenated to form the desired product, N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been used extensively in scientific research to study the effects of cannabinoids on the CB1 receptor. It has been shown to have high affinity for the CB1 receptor and to produce potent psychoactive effects in animal models. It has also been used as a tool to study the endocannabinoid system and its role in various physiological processes.
Propiedades
Nombre del producto |
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Fórmula molecular |
C16H16ClNO4 |
Peso molecular |
321.75 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H16ClNO4/c1-21-11-3-2-8(17)6-10(11)18-15(19)13-7-4-9-12(5-7)22-16(20)14(9)13/h2-3,6-7,9,12-14H,4-5H2,1H3,(H,18,19) |
Clave InChI |
BACVXVJEIMVFFX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)


![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)